Tert-butyl (2-iodoethyl)carbamate

Beschreibung

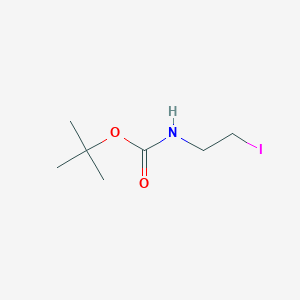

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-(2-iodoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14INO2/c1-7(2,3)11-6(10)9-5-4-8/h4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEDOXQZANMVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348849 | |

| Record name | tert-butyl (2-iodoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122234-46-2 | |

| Record name | tert-butyl (2-iodoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-iodoethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 2 Iodoethyl Carbamate

Direct Iodination Approaches

Direct iodination methods involve the conversion of the hydroxyl group of a suitable precursor, typically N-Boc-ethanolamine, into an iodide. These methods often employ phosphorus-based reagents to activate the alcohol for nucleophilic substitution by an iodide ion.

Reaction of N-Boc-ethanolamine with Iodinating Reagents

The most common precursor for the direct iodination route is N-Boc-ethanolamine, which is readily available. The hydroxyl group of this compound can be converted to an iodide using various iodinating systems.

A widely used method for the conversion of alcohols to iodides is the Appel reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a halogen source, in this case, iodine (I₂). The addition of imidazole (B134444) is crucial in this system as it acts as a catalyst and a base to neutralize the hydrogen iodide formed during the reaction.

The reaction proceeds through the formation of a phosphonium (B103445) iodide species from triphenylphosphine and iodine. This species then activates the hydroxyl group of N-Boc-ethanolamine, making it a good leaving group. Subsequent nucleophilic attack by an iodide ion via an Sₙ2 mechanism results in the formation of tert-butyl (2-iodoethyl)carbamate. A detailed procedure, adapted from the synthesis of a similar iodo-amino acid derivative, involves the slow addition of iodine to a solution of triphenylphosphine and imidazole in a suitable solvent like dichloromethane (B109758) at 0 °C. orgsyn.org The N-Boc-ethanolamine is then added, and the reaction is allowed to proceed to completion.

Table 1: Representative Reaction Conditions for the Iodination of N-Boc-ethanolamine using the Imidazole/PPh₃/I₂ System

| Reagent/Parameter | Condition |

| Substrate | N-Boc-ethanolamine |

| Reagents | Triphenylphosphine, Imidazole, Iodine |

| Solvent | Dichloromethane |

| Temperature | 0 °C to room temperature |

| Reaction Time | Several hours |

This table is illustrative and specific conditions may vary based on the cited literature.

While the imidazole/PPh₃/I₂ system is effective, alternative methods can also be employed. One such alternative involves the in-situ generation of the iodo-compound from a bromo-precursor, which will be discussed in more detail under the Finkelstein reaction. Other potential iodinating systems could involve the use of different phosphine-based reagents or other activating agents for the hydroxyl group.

Considerations for Selectivity and Yield in Iodination Reactions

The direct iodination of N-Boc-ethanolamine is generally a high-yielding reaction. However, careful control of the reaction conditions is necessary to ensure selectivity and maximize the yield. The reaction is an Sₙ2 substitution, meaning it proceeds with inversion of configuration if a chiral center were present at the alcohol-bearing carbon. For N-Boc-ethanolamine, which is achiral, this is not a concern.

Potential side reactions can include the formation of elimination products, although the use of mild conditions and appropriate bases helps to minimize this. The purity of the starting materials and reagents is also critical for achieving high yields and avoiding unwanted byproducts. Purification of the final product is typically achieved through column chromatography to remove triphenylphosphine oxide and any unreacted starting materials. orgsyn.org

Conversion from Other Halogenated Precursors

An alternative and widely used approach for the synthesis of this compound is through the conversion of a more readily available halogenated precursor, most commonly the corresponding bromide.

Finkelstein Reaction for Halogen Exchange

The Finkelstein reaction is a classic Sₙ2 reaction that involves the exchange of a halogen atom. wikipedia.org In the context of synthesizing this compound, this involves the treatment of tert-butyl (2-bromoethyl)carbamate with an excess of an alkali metal iodide, typically sodium iodide (NaI), in a suitable solvent. wikipedia.orgechemi.com

The success of the Finkelstein reaction relies on Le Chatelier's principle. The reaction is driven to completion by the precipitation of the less soluble sodium bromide in the chosen solvent, which is most commonly acetone (B3395972). wikipedia.orgechemi.com Sodium iodide is soluble in acetone, while sodium bromide is not, thus shifting the equilibrium towards the formation of the desired iodo-compound. wikipedia.org The reaction is typically carried out by stirring the bromo-precursor with an excess of sodium iodide in acetone at room temperature or with gentle heating. echemi.com

Table 2: Typical Reaction Parameters for the Finkelstein Reaction

| Reagent/Parameter | Condition |

| Substrate | Tert-butyl (2-bromoethyl)carbamate |

| Reagent | Sodium Iodide |

| Solvent | Acetone |

| Temperature | Room temperature to reflux |

| Reaction Time | Overnight to several days |

This table represents a general protocol; specific conditions can be optimized.

The starting material, tert-butyl (2-bromoethyl)carbamate, can be synthesized from 2-bromoethylamine (B90993) or its hydrobromide salt by reaction with di-tert-butyl dicarbonate (B1257347) in the presence of a base. google.com The Finkelstein reaction is generally a clean and high-yielding method, and the product can be isolated by simple filtration of the precipitated sodium bromide followed by removal of the solvent.

Transformation from Tert-butyl (2-bromoethyl)carbamate

The most common and direct method for the synthesis of this compound is through a Finkelstein-type halogen exchange reaction. This involves the conversion of the more readily available and less expensive tert-butyl (2-bromoethyl)carbamate. nih.govchemicalbook.com

The reaction typically proceeds by treating tert-butyl (2-bromoethyl)carbamate with an iodide salt, such as sodium iodide or potassium iodide, in an appropriate solvent. Acetone is a frequently used solvent for this transformation due to its ability to dissolve the starting carbamate (B1207046) and the iodide salt, while the resulting sodium or potassium bromide is poorly soluble and precipitates out of the solution, driving the equilibrium towards the formation of the desired product.

Table 1: Halogen Exchange Reaction for this compound Synthesis

| Reactant | Reagent | Solvent | Key Feature |

| Tert-butyl (2-bromoethyl)carbamate | Sodium Iodide (NaI) | Acetone | Precipitation of NaBr drives the reaction forward. |

Optimization of Reaction Conditions for Halogen Exchange

The efficiency of the halogen exchange reaction can be influenced by several factors, including the choice of solvent, temperature, and reaction time. While acetone is a standard solvent, other polar aprotic solvents may also be employed. The reaction is often carried out at elevated temperatures to increase the reaction rate. Monitoring the reaction progress, for instance by thin-layer chromatography (TLC), is crucial to determine the optimal reaction time and to ensure complete conversion of the starting material.

The rate of lithium-halogen exchange, a related process, is known to decrease in the order of I > Br > Cl, highlighting the thermodynamic favorability of forming an iodo-substituted compound from a bromo-substituted one. princeton.edu This principle underpins the successful synthesis of this compound from its bromo-analog.

Alternative Synthetic Routes

While the halogen exchange is the most direct route, alternative synthetic strategies can be envisaged, drawing from fundamental organic reactions.

Curtius Rearrangement Derivatives

The Curtius rearrangement offers a powerful method for converting carboxylic acids into amines, carbamates, and ureas via an isocyanate intermediate. nih.govwikipedia.orgorganic-chemistry.orgnih.gov This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097). wikipedia.org

Theoretically, a synthetic pathway to this compound could involve a Curtius rearrangement of a suitable 3-iodopropanoic acid derivative. The carboxylic acid would first be converted to an acyl azide, which upon rearrangement would yield an isocyanate. Trapping this isocyanate with tert-butanol (B103910) would then furnish the desired this compound. wikipedia.orgnih.gov The Curtius rearrangement is known for its tolerance of a wide range of functional groups and proceeds with complete retention of stereochemistry. nih.gov

Table 2: Conceptual Synthesis via Curtius Rearrangement

| Starting Material | Key Intermediate | Trapping Agent | Product |

| 3-Iodopropanoic acid derivative | 2-Iodoethyl isocyanate | Tert-butanol | This compound |

Modern variations of the Curtius rearrangement often employ reagents like diphenylphosphoryl azide (DPPA) to facilitate the one-pot conversion of carboxylic acids to carbamates without the need to isolate the potentially unstable acyl azide intermediate. orgsyn.org

Novel Catalyst Systems in Synthesis

Recent advancements in organic synthesis have seen the development of novel catalyst systems for various transformations. For instance, zinc-catalyzed one-pot Curtius rearrangements have been developed for the synthesis of aliphatic Boc-protected amines from carboxylic acids. orgsyn.org Such catalytic systems could potentially be adapted for the synthesis of this compound, offering milder reaction conditions and improved efficiency.

Furthermore, phase transfer catalysts, such as tetrabutylammonium (B224687) bromide, have been employed in alkylation reactions of carbamate derivatives, suggesting their potential utility in related synthetic transformations. google.com

Purification and Characterization Techniques for Synthetic Products

Following the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts.

Chromatographic Methods (e.g., Column Chromatography)

Column chromatography is a standard and effective technique for the purification of this compound. biotech-asia.org In this method, a solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. biotech-asia.orgnih.gov

An appropriate solvent system (mobile phase), often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate (B1210297), is used to elute the components of the mixture at different rates. biotech-asia.orgnih.gov The polarity of the eluent is optimized to achieve good separation between the desired product and impurities. Fractions are collected and analyzed, for example by thin-layer chromatography, to identify those containing the pure product. The purified fractions are then combined and the solvent is removed under reduced pressure to yield the final product. nih.gov

The purity of the final compound can be confirmed using various analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). bldpharm.comambeed.com

Recrystallization Techniques

Detailed, experimentally verified recrystallization procedures for this compound are not extensively documented in publicly available scientific literature. Commercial suppliers note that the compound is a solid and should be stored in a dark, inert atmosphere, often in a freezer at temperatures under -20°C. sigmaaldrich.comsigmaaldrich.com The purity is typically around 95%. sigmaaldrich.com

While specific recrystallization protocols for this compound are not readily found, methods for structurally similar compounds, such as other tert-butyl carbamates, can provide insight into potential purification strategies. For instance, the related compound tert-butyl carbamate can be recrystallized from hexane or a 1:1 benzene-hexane mixture. orgsyn.org Another related bromo-analogue, tert-butyl N-(2-bromoethyl)carbamate, has been successfully crystallized from a methanol (B129727)/water mixture. google.com In one documented procedure for a different carbamate derivative, crystallization was achieved using a hexane/ethyl acetate (8/1) solvent system. google.com Another method involved obtaining colorless crystals of a sulfonated carbamate derivative by slow evaporation from a petroleum ether/ethyl acetate (4:1 v/v) solution. nih.gov

It is important to note that the choice of solvent and conditions for recrystallization is highly dependent on the specific properties of the compound, including its polarity and solubility profile. Therefore, the techniques used for analogous compounds serve as a starting point for developing a specific recrystallization protocol for this compound.

Table 1: Recrystallization Solvents for Related Carbamate Compounds

| Compound Name | Recrystallization Solvent(s) |

| tert-Butyl carbamate | Hexane, 1:1 Benzene-hexane orgsyn.org |

| tert-Butyl N-(2-bromoethyl)carbamate | Methanol/Water google.com |

| N-Benzyl-N'-((R)-1-benzyl-2-((S)-1-hydroxy-3-methylbutan-2-ylamino)-2-oxoethyl)urea | Hexane/Ethyl acetate (8/1) google.com |

| tert-Butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate | Petroleum ether/Ethyl acetate (4:1 v/v) nih.gov |

Reactivity and Mechanistic Studies of Tert Butyl 2 Iodoethyl Carbamate

Nucleophilic Substitution Reactions (SN2)

The presence of a primary alkyl iodide makes tert-butyl (2-iodoethyl)carbamate an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. This reactivity is largely governed by the nature of the carbon-iodine bond and the steric accessibility of the electrophilic carbon.

The Iodo Group as an Excellent Leaving Group

In the context of nucleophilic substitution reactions, the facility with which a leaving group departs from the substrate is a critical factor. The iodo group in this compound is considered an excellent leaving group. This is attributed to the low basicity of the iodide anion (I⁻). pressbooks.pub Generally, weaker bases are better leaving groups because they are more stable with the negative charge they acquire upon departure. pressbooks.pub

The stability of the iodide ion stems from its large atomic size. The negative charge is dispersed over a larger volume, making it less concentrated and therefore more stable. youtube.com In the halogen series, the leaving group ability increases down the group. quimicaorganica.org Consequently, iodides are significantly better leaving groups than bromides, chlorides, and fluorides. pressbooks.pub This high reactivity makes the carbon atom attached to the iodine in this compound highly susceptible to nucleophilic attack.

| Halide Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Rate of Reaction |

|---|---|---|---|

| I⁻ | HI | -10 | Excellent |

| Br⁻ | HBr | -9 | Good |

| Cl⁻ | HCl | -7 | Moderate |

| F⁻ | HF | 3.2 | Poor |

Reaction with Various Nucleophiles (e.g., Amines, Thiols)

The electrophilic carbon of this compound readily reacts with a wide array of nucleophiles. Stronger nucleophiles generally accelerate the rate of SN2 reactions. pressbooks.pub Amines and thiols, which are common nucleophiles in organic synthesis, react efficiently with this compound to form new carbon-nitrogen and carbon-sulfur bonds, respectively.

For instance, primary and secondary amines can displace the iodide to yield the corresponding N-Boc-protected diamines. This reaction is a cornerstone in the synthesis of more complex polyamines and nitrogen-containing heterocycles. Similarly, thiols and thiolates, which are excellent nucleophiles, can be used to introduce a thioether linkage. An example of this is the reaction with thiomorpholine, which acts as a secondary amine nucleophile, to produce tert-butyl (2-thiomorpholinoethyl)carbamate. nih.gov

| Nucleophile | Product | Bond Formed |

|---|---|---|

| Ammonia (NH₃) | tert-Butyl (2-aminoethyl)carbamate | C-N |

| Aniline (B41778) (C₆H₅NH₂) | tert-Butyl (2-(phenylamino)ethyl)carbamate | C-N |

| Sodium thiophenoxide (C₆H₅SNa) | tert-Butyl (2-(phenylthio)ethyl)carbamate | C-S |

| Thiomorpholine | tert-Butyl (2-thiomorpholinoethyl)carbamate | C-N |

Stereochemical Outcomes of SN2 Reactions

A defining characteristic of the SN2 reaction is its stereospecificity. The reaction proceeds through a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. This leads to an inversion of the configuration at the stereocenter. youtube.com

While this compound itself is not chiral, if a chiral center were present at the carbon bearing the iodo group (for example, through isotopic labeling or substitution), the SN2 reaction would proceed with a predictable inversion of stereochemistry. This principle is fundamental in asymmetric synthesis, where controlling the stereochemical outcome is crucial. For a hypothetical (R)-tert-butyl (1-deutero-2-iodoethyl)carbamate, reaction with a nucleophile would yield the corresponding (S)-product.

Palladium-Catalyzed Coupling Reactions

Beyond its utility in classical SN2 reactions, the iodo group in this compound also enables its participation in modern cross-coupling reactions, particularly those catalyzed by palladium.

Synthesis of N-Boc-Protected Anilines via Palladium Catalysis

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, for instance, allows for the coupling of amines with aryl halides. In a related fashion, tert-butyl carbamate (B1207046) can be coupled with aryl halides to produce N-Boc-protected anilines. nih.govresearchgate.net

While direct examples using this compound as the amine source in a Buchwald-Hartwig reaction with aryl halides are less commonly reported, the analogous compound, 2-iodo-N-(t-butoxycarbonyl)aniline, has been used in Suzuki coupling reactions. researchgate.net The high reactivity of the carbon-iodine bond in this compound suggests its potential as a partner in various palladium-catalyzed cross-coupling reactions, serving to introduce the N-Boc-aminoethyl group onto aromatic or vinylic systems.

| Component | Example |

|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | X-Phos, Triphenylphosphine (B44618) |

| Base | NaOtBu, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

The mechanism of palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, generally proceeds through a catalytic cycle involving three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (or in this potential case, the carbon-iodine bond of an iodo-substituted aromatic ring), forming a Pd(II) complex. youtube.com

Amide Binding and Deprotonation: The amine (in this case, potentially this compound or a related species) coordinates to the palladium center. A base then deprotonates the amine to form a palladium-amido complex. youtube.com

Reductive Elimination: The final step involves the formation of the new carbon-nitrogen bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

This catalytic cycle allows for the efficient formation of N-Boc-protected anilines under relatively mild conditions.

Reactions Involving the Carbamate Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under specific acidic conditions.

Hydrolysis of the Carbamate Functional Group

The hydrolysis of the carbamate functional group in this compound is a critical reaction, typically for the deprotection of the amino group. This process is most commonly achieved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine.

Water at elevated temperatures (WET) has also been shown to effectively hydrolyze N-Boc groups, acting as the reactant, solvent, and catalyst, thereby avoiding the need for strong acids and subsequent neutralization steps.

Deprotection Strategies for the Boc Group

The removal of the Boc protecting group is a fundamental transformation in syntheses utilizing this compound. A variety of methods have been developed for Boc deprotection, offering a range of selectivities and mildness.

Acid-Catalyzed Deprotection: This is the most common method, employing strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or phosphoric acid. researchgate.net The choice of acid and solvent can be tuned to achieve selective deprotection in the presence of other acid-sensitive functional groups.

Thermal Deprotection: The N-Boc group can also be removed by heating. Selective thermal deprotection of N-Boc protected amines in continuous flow has been demonstrated, where the reaction temperature and residence time can be controlled to achieve selective deprotection of different types of Boc-protected amines. researchgate.net

Lewis Acid-Mediated Deprotection: Lewis acids can also facilitate the cleavage of the Boc group.

Other Mild Deprotection Methods: Alternative reagents have been developed for milder deprotection conditions. For example, a method using oxalyl chloride in methanol (B129727) has been reported for the selective deprotection of the N-Boc group under room temperature conditions.

| Reagent/Condition | Substrate Type | Key Feature |

| Trifluoroacetic Acid (TFA) | General N-Boc amines | Standard, efficient method. |

| Elevated Temperature (Flow Chemistry) | N-Boc amines | Allows for selective deprotection based on substrate reactivity. researchgate.net |

| Oxalyl Chloride/Methanol | Structurally diverse N-Boc compounds | Mild, room temperature conditions. |

Exploration of Other Chemical Transformations

The dual functionality of this compound opens avenues for various other chemical transformations, including oxidation, reduction, and cyclization reactions.

Oxidation and Reduction Processes

The iodoethyl group of this compound can potentially undergo both oxidation and reduction. Reduction of the carbon-iodine bond would lead to the corresponding ethylcarbamate. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) in the presence of a catalyst, or through catalytic hydrogenation.

Conversely, oxidation of the iodoethyl group is also conceivable, potentially leading to an aldehyde or carboxylic acid functionality, although this would likely require specific and carefully chosen oxidizing agents to avoid side reactions with the carbamate group.

While specific studies on the oxidation and reduction of this compound are limited, conditions have been developed for the selective reduction of N-Boc-protected amino acid-derived secondary amides, which avoids the formation of over-reduction and cyclic urea (B33335) byproducts. researchgate.net

Cyclization Reactions and Ring Formation

The structure of this compound is well-suited for intramolecular cyclization reactions to form nitrogen-containing heterocyclic rings, which are important scaffolds in many biologically active molecules. The primary iodide is a good leaving group, and the nitrogen atom of the carbamate, once deprotected or under specific conditions, can act as an intramolecular nucleophile.

For instance, treatment of this compound with a base could induce an intramolecular SN2 reaction, leading to the formation of N-Boc-aziridine. Subsequent manipulation of the Boc group and the aziridine (B145994) ring could provide access to a variety of other functionalized amines.

Intramolecular oxidative cyclization has been demonstrated for N-(2-formylphenyl)amides, using tert-butyl hydroperoxide (TBHP) as an oxidant and CoCl₂ as a catalyst, to construct 4H-3,1-benzoxazin-4-ones. While the substrate is different, this highlights the potential for intramolecular cyclizations in related systems.

Intramolecular Nucleophilic Displacement

The primary mode of reactivity for this compound under basic conditions is intramolecular nucleophilic displacement. In this process, the deprotonated carbamate nitrogen acts as an internal nucleophile, attacking the adjacent carbon and displacing the iodide ion. This SN2 reaction results in the formation of a new carbon-nitrogen bond, leading to a cyclic structure.

The reaction is typically promoted by a base, which deprotonates the carbamate nitrogen, thereby increasing its nucleophilicity. The choice of base and reaction conditions can significantly influence the efficiency of the cyclization. Mechanistically, the reaction proceeds through a backside attack on the carbon-iodine bond, leading to an inversion of configuration if the carbon is chiral. The transition state involves a five-membered ring-like structure, which is generally favored, leading to efficient cyclization.

Formation of Cyclic Amines (e.g., Azetidines, Pyrrolidines)

A significant application of the intramolecular nucleophilic displacement of this compound and its homologs is the synthesis of saturated nitrogen heterocycles such as azetidines and pyrrolidines. These small-ring systems are important structural motifs in many biologically active compounds and natural products.

The synthesis of N-Boc-azetidine can be achieved through the base-mediated cyclization of this compound. The reaction involves the formation of a four-membered ring, which can be challenging due to ring strain. However, the pre-organization of the molecule in the transition state facilitates this transformation.

Similarly, the synthesis of N-Boc-pyrrolidine can be accomplished starting from the corresponding four-carbon homolog, tert-butyl (4-iodobutyl)carbamate. The formation of the five-membered pyrrolidine (B122466) ring is generally more facile and proceeds with higher yields compared to azetidine (B1206935) synthesis due to lower ring strain.

Research has explored various conditions to optimize the synthesis of these cyclic amines. For instance, studies on the intramolecular cyclization of related N-Boc protected haloamines have provided insights into the factors governing these reactions.

Table 1: Base-Mediated Intramolecular Cyclization of N-Boc-2-haloethylamines to N-Boc-azetidine

| Entry | Halogen (X) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | I | NaH | THF | rt | 75 |

| 2 | Br | K2CO3 | DMF | 80 | 60 |

| 3 | Cl | Cs2CO3 | CH3CN | reflux | 55 |

| 4 | I | t-BuOK | THF | 0 to rt | 82 |

This table presents representative data from studies on the synthesis of N-Boc-azetidine from various N-Boc-2-haloethylamines, illustrating the influence of the leaving group and base on the reaction outcome.

Table 2: Synthesis of N-Boc-pyrrolidine from N-Boc-4-halobutylamines

| Entry | Halogen (X) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | I | NaH | THF | rt | 95 |

| 2 | Br | K2CO3 | Acetone (B3395972) | reflux | 88 |

| 3 | Cl | NaI, K2CO3 | DMF | 90 | 85 |

| 4 | I | t-BuOK | THF | rt | 92 |

This table showcases typical conditions and yields for the formation of N-Boc-pyrrolidine via intramolecular cyclization, highlighting the high efficiency of this transformation.

Applications in Complex Molecule Synthesis

Building Block in Organic Synthesis

This compound serves as a fundamental two-carbon building block, providing a protected aminoethyl moiety that can be incorporated into a wide array of organic structures. bldpharm.com

Tert-butyl (2-iodoethyl)carbamate is a versatile intermediate in multi-step organic synthesis. The presence of the iodo group, an excellent leaving group, facilitates nucleophilic substitution reactions. This allows for the attachment of the N-Boc-aminoethyl group to various substrates. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under mild acidic conditions. nih.govorganic-chemistry.org This characteristic is crucial in the synthesis of complex molecules where multiple functional groups must be managed. For instance, it can be used to introduce an aminoethyl side chain into larger molecules, which is a common structural motif in biologically active compounds and pharmaceutical intermediates. google.com

The pyrrole (B145914) ring is a core component of many natural products and pharmaceuticals. researchgate.netsemanticscholar.org While direct synthesis of tetrasubstituted pyrroles using this compound is not commonly cited, the compound serves as a precursor for introducing the necessary N-protected aminoethyl side chains onto other molecules that can then undergo cyclization. rsc.orgbeilstein-journals.org Synthetic strategies for polysubstituted pyrroles often involve the condensation of α-aminoketones with dicarbonyl compounds (Paal-Knorr synthesis) or the cyclization of suitably functionalized acyclic precursors. rsc.orgresearchgate.net this compound can be used to alkylate a precursor molecule, which, after deprotection of the amine and subsequent transformation, can participate in a cyclization reaction to form the highly substituted pyrrole ring system. researchgate.net

Role in Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the precise construction of drug candidates is paramount. The structural features of this compound make it a valuable reagent in this field.

The carbamate (B1207046) group, particularly the Boc-protected amine, is a key structural motif in the synthesis of many approved drugs. nih.gov this compound functions as a key intermediate, allowing for the introduction of a protected ethylamine (B1201723) linker or side chain into a potential drug molecule. kimiacorp.combldpharm.com This is particularly useful in building molecules where a primary amine is required for biological activity or for subsequent conjugation, but needs to be masked during the synthetic sequence to prevent unwanted side reactions. The Boc group offers robust protection that can be selectively removed at a later stage of the synthesis. biointerfaceresearch.com

Prodrugs are inactive or less active molecules that are converted into the active drug form in the body. Carbamates are often used to create prodrugs to improve stability or bioavailability. nih.gov this compound is a building block for creating linkers used in prodrugs and bioconjugates. The ethylamine spacer can connect an active drug to a carrier molecule or a targeting moiety. The Boc-protected amine allows for controlled, stepwise assembly of these complex systems. biointerfaceresearch.com After the linker is installed via the iodo group, the Boc group can be removed to reveal a primary amine, which can then be coupled to another part of the conjugate, such as a peptide or antibody. beilstein-journals.org

A novel and powerful therapeutic strategy is the use of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. sigmaaldrich.comnih.gov These molecules consist of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them.

This compound and structurally similar reagents are crucial in the synthesis of these linkers. medchemexpress.combldpharm.com The iodo group allows for the covalent attachment of the Boc-protected aminoethyl unit to either the target protein ligand or the E3 ligase ligand. Following this coupling reaction, the Boc protecting group is removed under acidic conditions, exposing the primary amine. This newly revealed amine serves as a reactive handle for an amide bond formation (or other coupling reaction) with the second half of the PROTAC molecule, thus completing the synthesis of the bifunctional degrader. nih.govnih.gov The use of such building blocks allows for the modular and efficient assembly of diverse PROTAC libraries for drug discovery and optimization. sigmaaldrich.com

Unveiling the Versatility of this compound in Synthetic Chemistry

Introduction

This compound, a bifunctional organic molecule, has emerged as a valuable building block in various domains of chemical synthesis. Its unique structure, featuring a Boc-protected amine and a reactive iodo group, allows for sequential and controlled modifications, making it an attractive component in the construction of complex molecular architectures. This article explores the diverse applications of this compound, focusing on its role in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs) and chiral compounds, as well as its potential in materials science.

Chemical Profile

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 122234-46-2 nih.govsigmaaldrich.com |

| Molecular Formula | C₇H₁₄INO₂ nih.govsigmaaldrich.com |

| Molecular Weight | 271.10 g/mol nih.gov |

| Appearance | Solid sigmaaldrich.com |

| Storage | Keep in dark place, inert atmosphere, store in freezer, under -20°C sigmaaldrich.com |

The strategic placement of a protected amine and a reactive iodide within the same molecule makes this compound a versatile reagent for the synthesis of intricate molecular structures.

Linker Attachment Strategies for PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov These molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a chemical linker connecting the two. mtoz-biolabs.com The nature and length of the linker are critical for the efficacy of the PROTAC. nih.gov

While direct evidence for the use of this compound in published PROTAC syntheses is not abundant, its structure is highly amenable to linker construction. The iodo group provides a reactive handle for alkylation reactions, allowing for the attachment of this two-carbon unit to a POI ligand or an E3 ligase ligand. The Boc-protected amine can then be deprotected under acidic conditions to reveal a primary amine, which can be further functionalized to complete the PROTAC assembly. This strategy allows for the modular and convergent synthesis of PROTAC libraries with varying linker lengths and compositions. nih.gov Other bifunctional linkers with terminal amine and Boc-protected amino groups, such as tert-butyl (8-aminooctyl)carbamate, are utilized in PROTAC synthesis, highlighting the utility of this functional group arrangement. medchemexpress.combroadpharm.com

Specific Examples in Oncology Research (e.g., SRC-3 PROTAC Degraders)

The development of PROTACs targeting oncogenic proteins is a significant area of cancer research. For instance, dual degraders of IGF-1R and Src, proteins implicated in various cancers, have been synthesized. nih.gov These PROTACs often feature a linker connecting a warhead that binds to the kinase and a ligand that recruits an E3 ligase. nih.gov

While specific examples detailing the use of this compound in the synthesis of SRC-3 PROTAC degraders are not explicitly documented in readily available literature, the general principles of PROTAC design suggest its potential utility. Researchers have developed potent and selective c-Src PROTAC degraders by linking dasatinib, a c-Src inhibitor, to E3 ligase ligands. researchgate.net The synthesis of such molecules often involves the use of bifunctional linkers to connect the two active components. The ethylamine backbone of this compound could serve as a fundamental component of such a linker.

Chiral Synthesis and Asymmetric Transformations

The introduction of chirality is a crucial aspect of modern drug discovery. This compound, although achiral itself, can be a valuable precursor in stereoselective synthetic routes.

Precursor for Chiral Building Blocks

The carbamate group in this compound can direct stereoselective reactions on the adjacent ethyl chain. For instance, the development of practical syntheses for optically active trans-tert-butyl-2-aminocyclopentylcarbamate, a useful scaffold for chiral ligands, demonstrates the utility of carbamate-containing structures in generating chirality. nih.gov While not directly starting from this compound, this example illustrates how the carbamate functionality can be instrumental in creating chiral molecules. The iodo group in this compound provides a site for nucleophilic substitution, which, if carried out with a chiral nucleophile or in the presence of a chiral catalyst, could lead to the formation of chiral products.

Stereoselective Synthetic Routes

The synthesis of enantiomerically pure compounds is paramount in medicinal chemistry. Stereoselective alkylation reactions are a cornerstone of asymmetric synthesis. While specific literature on stereoselective alkylations using this compound is scarce, related transformations provide a conceptual framework. For example, the regioselective γ-alkylation of N-Boc protected piperidine-2,4-dione highlights how a Boc-carbamate can influence the outcome of alkylation reactions. researchgate.net In a similar vein, the alkylation of dithiolate complexes with methyl iodide proceeds with second-order kinetics, indicating a controlled reaction pathway that could potentially be rendered stereoselective. ambeed.com The development of chiral preparation methods for complex molecules like the carfilzomib (B1684676) intermediate, which involves a tert-butyl carbamate, underscores the importance of this protecting group in stereocontrolled syntheses. google.com

Applications in Materials Science

The functional groups present in this compound also lend themselves to applications in materials science, particularly in the synthesis of functional polymers and surface modification.

The synthesis of carbamate-functionalized addition polymers is a known strategy to introduce specific properties to materials. google.com For example, the polymerization of 2-(tert-butoxycarbonyloxy)ethyl methacrylate (B99206) and subsequent deprotection allows for the creation of functional polymers. researchgate.net The amine functionality, once deprotected from the Boc group, can be used to graft the molecule onto polymer backbones or surfaces, thereby altering their chemical and physical properties.

Furthermore, the reactive iodo group can participate in various coupling reactions, enabling the attachment of this molecule to different substrates. This approach can be used for the surface modification of materials to enhance properties like biocompatibility or to introduce specific recognition sites. While direct examples of using this compound for surface modification are not prevalent, the principles of surface functionalization using molecules with similar reactive groups are well-established.

This compound is a versatile chemical entity with significant potential in synthetic organic chemistry and materials science. Its bifunctional nature allows for its use as a linker precursor in the rapidly evolving field of PROTACs and as a starting material in the stereoselective synthesis of chiral molecules. While its full potential is still being explored, the fundamental reactivity of its iodo and protected amine groups makes it a valuable tool for the construction of complex and functional molecules. Further research into its applications is likely to uncover new and innovative uses for this adaptable compound.

Analytical and Spectroscopic Investigations of Reaction Pathways

Mechanistic Elucidation through Spectroscopic Analysis

Spectroscopic analysis is a cornerstone in the study of chemical reactions. For a molecule like tert-butyl (2-iodoethyl)carbamate, with its distinct functional groups, techniques such as NMR spectroscopy, mass spectrometry, and chromatography provide a wealth of information about its transformation during a reaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in this compound.

In a typical ¹H NMR spectrum of this compound, the signals corresponding to the different protons can be readily assigned. The nine protons of the tert-butyl group are expected to appear as a singlet at approximately 1.4 ppm. The two methylene (B1212753) groups (-CH₂-CH₂-) will present as two triplets, with the protons on the carbon adjacent to the nitrogen of the carbamate (B1207046) appearing at a different chemical shift than those on the carbon bonded to the iodine atom. The -NH proton of the carbamate group will also give a distinct signal. rsc.org

The ¹³C NMR spectrum provides complementary information. The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will have characteristic chemical shifts. The carbonyl carbon of the carbamate group will also be evident, typically in the range of 155-157 ppm. rsc.org The two methylene carbons will be distinguishable based on their proximity to the electronegative nitrogen and iodine atoms.

During a chemical reaction, NMR spectroscopy can be used to monitor its progress. For example, in a substitution reaction where the iodine atom is replaced, the chemical shifts of the adjacent methylene protons and carbon would be expected to change significantly. By taking NMR spectra at different time points, the disappearance of the starting material's signals and the appearance of the product's signals can be tracked, providing insight into the reaction kinetics.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| tert-butyl (CH₃) | ~1.4 (s, 9H) | ~28.5 |

| tert-butyl (C) | - | ~80.0 |

| Carbamate (C=O) | - | ~156.0 |

| Methylene (-NH-CH₂-) | ~3.4 (m, 2H) | ~45.0 |

| Methylene (-CH₂-I) | ~3.2 (t, 2H) | ~5.0 |

| Carbamate (NH) | ~5.0 (br s, 1H) | - |

Note: These are approximate chemical shifts and can vary depending on the solvent and other experimental conditions.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight.

More importantly, the fragmentation pattern of the molecule provides valuable structural information. In reactions involving this compound, mass spectrometry can be used to identify the products by analyzing their molecular ion peaks and fragmentation patterns. For instance, the loss of the tert-butyl group is a common fragmentation pathway for compounds containing this moiety, leading to a characteristic ion. doaj.org Other fragments can arise from the cleavage of the C-I bond or the carbamate group. youtube.comnih.govdocbrown.info

High-resolution mass spectrometry (HRMS) can provide the exact mass of the products, which allows for the determination of their elemental composition, further confirming their identity. This is particularly useful in distinguishing between products with the same nominal mass but different chemical formulas. Mass spectrometry is also a sensitive tool for assessing the purity of a sample, as even small amounts of impurities can be detected.

Table 2: Expected Mass Fragmentation Ions for this compound

| m/z | Fragment | Description |

| 271 | [M]⁺ | Molecular Ion |

| 215 | [M - C₄H₈]⁺ | Loss of isobutylene |

| 172 | [M - C₄H₉O₂]⁺ | Loss of the Boc group |

| 144 | [M - I]⁺ | Loss of iodine |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Chromatographic techniques are essential for monitoring the progress of a reaction and for purifying the products. Thin-layer chromatography (TLC) is a simple and rapid method to follow a reaction. A small aliquot of the reaction mixture is spotted on a TLC plate, which is then developed in a suitable solvent system. The starting material, this compound, and the product will typically have different retention factors (Rƒ values), allowing for a visual assessment of the reaction's progress. orgsyn.org The disappearance of the starting material spot and the appearance of the product spot indicate that the reaction is proceeding.

High-performance liquid chromatography (HPLC) is a more quantitative and sensitive technique for reaction monitoring and purity assessment. By developing an appropriate HPLC method, the starting material and product can be separated and their concentrations can be determined as a function of time. This allows for a detailed kinetic analysis of the reaction. HPLC is also used to determine the purity of the final product with high accuracy. orgsyn.org

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework to understand and predict the chemical behavior of molecules like this compound. These studies can offer insights into reaction mechanisms, transition states, and the factors that control reactivity and selectivity.

Theoretical models can be used to map out the potential energy surface of a reaction involving this compound. By calculating the energies of reactants, products, and possible intermediates and transition states, the most likely reaction pathway can be identified. smu.edumdpi.com

For example, in a nucleophilic substitution reaction at the carbon bearing the iodine atom, computational methods can be used to model the transition state. This allows for the determination of the activation energy of the reaction, which is related to the reaction rate. Different possible mechanisms, such as Sₙ1 and Sₙ2, can be compared to determine which is more favorable under specific conditions. These models can also provide detailed geometric information about the transition state, revealing the bond-breaking and bond-forming processes. researchgate.net

Computational chemistry can also be used to predict the reactivity and selectivity of this compound in various reactions. By calculating properties such as the electron density at different atoms and the energies of molecular orbitals, the most reactive sites in the molecule can be identified. mdpi.com

For instance, the electrophilicity of the carbon atom attached to the iodine can be calculated to predict its susceptibility to nucleophilic attack. Similarly, the nucleophilicity of the carbamate nitrogen can be assessed to predict its reactivity in other types of reactions. In cases where a reaction can lead to multiple products, computational models can be used to predict the selectivity by comparing the activation energies of the different reaction pathways leading to each product. These theoretical predictions can guide the design of experiments and the development of new synthetic methodologies.

Future Research Directions and Emerging Applications

Development of Greener Synthetic Routes

The synthesis of carbamates, including Tert-butyl (2-iodoethyl)carbamate, traditionally involves methods that can be resource-intensive and generate hazardous waste. A significant push towards "green chemistry" has spurred the development of more sustainable synthetic protocols. Future research is focused on minimizing the environmental footprint of these processes.

One promising approach involves the use of solvent-free reaction conditions for the N-Boc protection of amines, a crucial step in carbamate (B1207046) synthesis. Research has demonstrated that this method can lead to high yields of N-Boc derivatives without the need for volatile and often toxic organic solvents. researchgate.net The elimination of solvents not only reduces environmental pollution but can also simplify the purification process, making it more cost-effective.

Furthermore, the development of catalyst-free methods for N-Boc protection represents a significant advancement in green chemistry. These methods, often conducted under mild reaction conditions, offer an almost quantitative yield for a wide range of amines, including those that are aliphatic, aromatic, and even amino acids. researchgate.net

Another area of exploration is the use of environmentally benign catalysts that can be easily recovered and reused. For instance, solid acid catalysts and other heterogeneous catalysts are being investigated to replace traditional, more hazardous reagents. researchgate.net These catalysts can be filtered off at the end of the reaction, reducing waste and allowing for multiple reaction cycles without a significant loss of activity.

| Greener Synthesis Approach | Key Advantages | Relevant Research Findings |

| Solvent-Free N-Boc Protection | Reduced environmental pollution, simplified purification, cost-effective. | Achieves high yields without volatile organic solvents. researchgate.net |

| Catalyst-Free N-Boc Protection | Eliminates catalyst-related waste, mild reaction conditions. | Provides nearly quantitative yields for diverse amines. researchgate.net |

| Reusable Heterogeneous Catalysts | Reduced waste, multiple reaction cycles, lower catalyst cost over time. | Solid acid catalysts can be easily recovered and reused. researchgate.net |

Exploration of Novel Catalytic Systems

The efficiency and selectivity of chemical reactions involving this compound can be significantly enhanced through the use of innovative catalytic systems. Research in this area is dynamic, with a focus on developing catalysts that are not only effective but also economical and environmentally friendly.

One such area is phase transfer catalysis (PTC) . This technique is particularly useful for reactions involving reactants that are soluble in different, immiscible phases, such as an aqueous phase and an organic phase. dalalinstitute.comwikipedia.org A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of a reactant from one phase to another, thereby accelerating the reaction rate. dalalinstitute.comwikipedia.orgslideshare.netacs.org This method can lead to faster reactions, higher yields, and fewer byproducts, while often eliminating the need for expensive and hazardous solvents. dalalinstitute.com A patented method for the synthesis of a related carbamate derivative utilizes phase transfer catalysis, highlighting its industrial relevance.

The use of molecular iodine as a catalyst for N-Boc protection of amines has also emerged as a mild, selective, and efficient alternative to traditional methods. organic-chemistry.org This protocol can be carried out under solvent-free conditions at room temperature, offering high yields in short reaction times. organic-chemistry.org The proposed mechanism involves the activation of the Boc anhydride (B1165640) by iodine, which facilitates the subsequent reaction with the amine. organic-chemistry.org

More recently, copper iodide nanoparticles (CuI-NPs) have been explored as a recyclable catalyst for the N-tert-butoxycarbonylation of amines. This mechanochemical approach, conducted under solvent-free conditions, offers rapid reaction times and excellent product yields. The high catalytic activity is attributed to the highly polarized surface of the nanoparticles.

| Catalytic System | Principle | Advantages |

| Phase Transfer Catalysis (PTC) | Facilitates reactant transfer between immiscible phases. | Faster reactions, higher yields, reduced need for hazardous solvents. dalalinstitute.comwikipedia.org |

| Molecular Iodine | Activates Boc anhydride for nucleophilic attack by the amine. | Mild, selective, efficient, solvent-free, room temperature conditions. organic-chemistry.org |

| Copper Iodide Nanoparticles (CuI-NPs) | Provides a highly polarized surface for catalysis. | Rapid, solvent-free, recyclable catalyst, high yields. |

Expansion into New Areas of Medicinal Chemistry

The carbamate functional group is a well-established pharmacophore in drug design, known to enhance the biological activity and pharmacokinetic properties of molecules. nih.gov Derivatives of Tert-butyl carbamate are being actively investigated for a range of therapeutic applications, extending beyond their traditional roles.

Research has shown that certain tert-butyl carbamate derivatives exhibit promising anti-inflammatory and antimicrobial properties . For instance, a series of novel tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives have demonstrated potent activity against various bacterial and fungal strains. wikipedia.org

In the realm of oncology , carbamate derivatives of natural products are being explored as potent anticancer agents. For example, carbamate analogs of Melampomagnolide B have shown significant growth inhibition in various human cancer cell lines, including leukemia. nih.gov

Furthermore, the versatility of the tert-butyl carbamate protecting group makes it a valuable tool in the synthesis of complex molecules for treating neurodegenerative diseases like Alzheimer's. nih.govnih.govtandfonline.com One study highlighted a novel carbamate-based hybrid derivative as a selective butyrylcholinesterase inhibitor with anti-neuroinflammatory properties, showing potential for Alzheimer's therapy. tandfonline.comresearchgate.net Another tert-butyl carbamate derivative demonstrated protective activity in astrocytes stimulated with amyloid-beta, a key pathological hallmark of Alzheimer's disease. nih.gov

| Therapeutic Area | Research Focus | Example Findings |

| Anti-inflammatory/Antimicrobial | Synthesis of novel carbamate derivatives with antimicrobial activity. | Phenylcarbamate derivatives show potent activity against bacteria and fungi. wikipedia.org |

| Oncology | Development of carbamate analogs of natural products as anticancer agents. | Carbamate derivatives of Melampomagnolide B exhibit potent anti-leukemic activity. nih.gov |

| Neurodegenerative Diseases | Design of carbamate-based inhibitors and neuroprotective agents. | Carbamate derivatives show promise as butyrylcholinesterase inhibitors and in protecting brain cells. nih.govnih.govtandfonline.comresearchgate.net |

Applications in Radiopharmaceutical Synthesis (e.g., PET Imaging)

A particularly exciting and rapidly developing application of this compound is in the synthesis of radiopharmaceuticals for medical imaging techniques like Positron Emission Tomography (PET). PET imaging allows for the non-invasive visualization and quantification of biochemical processes in the body, playing a crucial role in disease diagnosis and monitoring.

This compound serves as a key precursor for introducing a radiolabel, such as a radioactive iodine isotope, into a larger molecule to create a PET tracer. The Boc-protected amino group allows for the stable incorporation of the iodoethyl moiety, which can then be deprotected to reveal a reactive amine for further chemical modification.

One study detailed the deprotection of tert-butyl-2-iodoethyl-carbamate to produce 2-iodoethylamine, which was then used in the synthesis of ¹²³I-labeled anandamide (B1667382) analogues for Single Photon Emission Computed Tomography (SPECT) imaging of the fatty acid amide hydrolase (FAAH) enzyme in the brain. ucl.ac.be This demonstrates the utility of the compound in creating probes for neuroimaging.

Another research effort explicitly mentions the synthesis of this compound as a building block for developing PET imaging probes. soton.ac.uk The ability to introduce an iodine atom, which has radioisotopes suitable for both SPECT (e.g., ¹²³I) and potentially PET (e.g., ¹²⁴I), makes this compound a versatile tool for radiochemists. The development of novel PET tracers is critical for advancing our understanding of diseases at the molecular level and for developing more effective, personalized treatments. The use of a Boc-protected precursor is also a common strategy in the synthesis of ¹⁸F-labeled PET tracers, where the protecting group is removed during the radiolabeling process. koreascience.kr

| Imaging Modality | Role of this compound | Research Example |

| SPECT Imaging | Precursor for ¹²³I-labeled radioligands. | Synthesis of ¹²³I-labeled anandamide analogues for brain imaging. ucl.ac.be |

| PET Imaging | Building block for PET imaging probes. | Mentioned as a precursor in the development of new PET tracers. soton.ac.uk |

| General Radiosynthesis | Boc-protected precursor for radiolabeling. | Boc deprotection is a key step in the synthesis of various PET tracers. koreascience.kr |

Q & A

Q. Basic Research Focus

- NMR :

- ¹H NMR : The tert-butyl group appears as a singlet at ~1.4 ppm. The NH proton (if deprotected) resonates at 5.5–6.0 ppm, while the iodoethyl CH₂ groups show splitting near 3.2–3.5 ppm .

- ¹³C NMR : The carbonyl carbon (C=O) appears at ~155 ppm, and the iodine-bearing carbon is deshielded to ~20 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 314.05 for C₇H₁₃INO₂) .

- IR : Strong absorption at ~1700 cm⁻¹ confirms the carbamate C=O stretch .

What are the common side reactions observed during the iodination step in the synthesis of this compound, and how can they be mitigated?

Q. Advanced Research Focus

- Side Reactions :

- Elimination : Formation of vinyl iodide due to β-hydride elimination, especially at elevated temperatures.

- Over-iodination : Multiple substitutions on the ethyl chain under excess iodinating agent.

- Mitigation Strategies :

- Use stoichiometric iodine equivalents and low temperatures (0–25°C) .

- Add radical scavengers (e.g., BHT) to prevent iodine-mediated radical pathways.

- Monitor reaction progress via GC-MS to terminate before side products dominate .

What are the recommended storage conditions for this compound to maintain its stability?

Q. Basic Research Focus

- Temperature : Store at –20°C in amber vials to prevent thermal decomposition and photolytic cleavage of the C–I bond .

- Moisture : Keep under inert gas (argon or nitrogen) in a desiccator to avoid hydrolysis of the carbamate group .

- Incompatibilities : Separate from strong acids/bases (risk of Boc deprotection) and oxidizing agents (risk of iodine release) .

How does the presence of the iodoethyl group influence the reactivity of tert-butyl carbamates in cross-coupling reactions?

Advanced Research Focus

The iodoethyl moiety enables versatile transformations:

- Suzuki–Miyaura Coupling : The C–I bond undergoes palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives. Reaction conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) must avoid Boc deprotection .

- Cyclization : Intramolecular Heck reactions form 5- or 6-membered rings, useful in alkaloid synthesis. Steric hindrance from the tert-butyl group can dictate regioselectivity .

- Radical Reactions : The C–I bond participates in atom-transfer radical additions (ATRA) under UV light, enabling polymer functionalization .

What purification methods are recommended for this compound following its synthesis?

Q. Basic Research Focus

- Liquid-Liquid Extraction : Separate unreacted iodine using Na₂S₂O₃ washes .

- Column Chromatography : Use silica gel with 10–30% ethyl acetate in hexane. The compound’s polarity is intermediate between starting materials and byproducts .

- Recrystallization : Dissolve in minimal hot ethanol and cool to –20°C for crystalline product .

Can computational chemistry methods predict the optimal reaction pathways for modifying this compound? What models are validated?

Q. Advanced Research Focus

- DFT Calculations : Predict iodination transition states and activation energies. B3LYP/6-31G(d) models accurately simulate C–I bond formation kinetics .

- Retrosynthetic AI : Tools like Pistachio and Reaxys validate one-step synthetic routes by analyzing tert-butyl carbamate’s reactivity and steric parameters .

- MD Simulations : Study Boc group stability in solvents (e.g., DCM vs. THF) to optimize reaction media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.